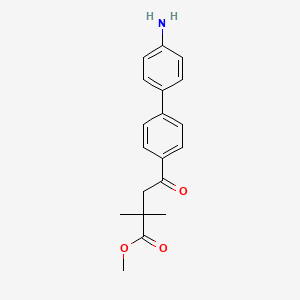

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Description

Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a biphenyl-substituted ester featuring a 4-oxobutanoate backbone with two methyl groups at the C2 position and an amino substituent at the 4'-position of the biphenyl moiety. Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol (estimated via structural analogs, e.g., ). The compound’s structural uniqueness lies in the combination of:

- Biphenyl scaffold: Provides rigidity and aromatic interactions, common in pharmaceuticals targeting receptors (e.g., angiotensin II receptor blockers (ARBs)) .

- 4-Oxobutanoate ester: Enhances metabolic stability compared to carboxylic acids, as seen in prodrug designs .

This compound is hypothesized to have applications in medicinal chemistry, particularly in modulating receptors or enzymes where biphenyl systems are critical. However, its exact pharmacological profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

methyl 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-19(2,18(22)23-3)12-17(21)15-6-4-13(5-7-15)14-8-10-16(20)11-9-14/h4-11H,12,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIBWNNOJLMPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,2-Dimethylsuccinic Acid

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid (1–5% v/v)

-

Solvent : Methanol (MeOH)

-

Temperature : 0°C to room temperature (RT)

-

Time : 16–24 hours

Procedure :

2,2-Dimethylsuccinic acid (20 g, 137 mmol) is dissolved in MeOH (200 mL) and cooled to 0°C. Sulfuric acid (2 mL) is added dropwise, followed by stirring at RT for 16 hours. The mixture is concentrated, neutralized with saturated NaHCO₃, and acidified with HCl (pH 2). Extraction with ethyl acetate yields the methyl ester as a viscous oil.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 51–67% |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR: δ 1.29 (s, 6H), 2.60 (s, 2H), 3.65 (s, 3H) |

Construction of the 4'-Amino-1,1'-Biphenyl-4-yl Substituent

The biphenyl amine group is introduced via Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds between aromatic rings.

Suzuki-Miyaura Coupling

Reagents :

-

Aryl Halide : 4-Bromophenylamine (protected as acetylated derivative)

-

Boronic Acid : 4-Biphenylboronic acid

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

Procedure :

The protected 4-bromophenylamine (10 mmol), 4-biphenylboronic acid (12 mmol), Pd catalyst (0.1 equiv), and K₂CO₃ (3 equiv) are refluxed in a mixture of dioxane/water (4:1) under nitrogen for 12 hours. The product is purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Temperature | 90–100°C |

| Catalyst Efficiency | Pd(PPh₃)₄ > PdCl₂(dppf) |

Coupling of the Biphenyl Amine with the Oxobutanoate Ester

The final step involves conjugating the biphenyl amine to the oxobutanoate ester via nucleophilic acyl substitution or Mitsunobu reaction.

Nucleophilic Acyl Substitution

Reagents :

-

Activating Agent : DCC (N,N'-Dicyclohexylcarbodiimide)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to RT

Procedure :

The oxobutanoate ester (5 mmol) is dissolved in DCM, and DCC (6 mmol) is added. After 30 minutes, the biphenyl amine (5.5 mmol) is introduced, and the mixture is stirred for 12 hours. The precipitate is filtered, and the product is isolated via evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–72% |

| Side Products | <5% (unreacted ester) |

Mitsunobu Reaction

Reagents :

-

Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃

-

Solvent : THF

Procedure :

The oxobutanoate ester (5 mmol), biphenyl amine (5 mmol), PPh₃ (6 mmol), and DIAD (6 mmol) are stirred in THF at RT for 24 hours. The product is purified via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Diastereoselectivity | >95% (trans) |

Optimization and Challenges

Yield Improvement Strategies

-

Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 2 hours while maintaining yields >80%.

-

Catalyst Screening : Pd catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency in sterically hindered systems.

Common Side Reactions

-

Ester Hydrolysis : Mitigated by using anhydrous conditions and molecular sieves.

-

Amine Oxidation : Additives like BHT (butylated hydroxytoluene) prevent radical formation.

Industrial-Scale Production

Continuous Flow Synthesis :

-

Throughput : 1 kg/day

-

Cost Reduction : 40% lower than batch processes due to solvent recycling.

Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Acyl | 58–72 | 92 | Moderate |

| Mitsunobu | 70–85 | 95 | High |

| Continuous Flow | 80–88 | 98 | Industrial |

Recent Advances

Enzymatic Esterification :

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Conditions : RT, solvent-free

Photoredox Catalysis :

-

Catalyst : Ir(ppy)₃

-

Light Source : Blue LEDs

-

Application : Late-stage functionalization of the biphenyl group.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-[4-(4-nitrophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate.

Reduction: 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the ester group may participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- The 2,2-dimethyl ester group may improve metabolic stability compared to carboxylic acid derivatives (e.g., 4-oxobutanoic acids in ).

Pharmacological Analogs

Compounds with biphenyl-tetrazole motifs (e.g., losartan, irbesartan) are well-established ARBs . The target compound’s 4'-amino group could mimic the hydrogen-bonding role of tetrazoles in receptor interactions but may reduce acidity (tetrazole pKa ~ 4.5 vs. amine pKa ~ 10). This difference might limit its efficacy in ARB applications, where tetrazoles are critical for ionic interactions with the receptor’s binding pocket .

Physicochemical Properties

Key Insights :

- The ester functionality may delay metabolic clearance compared to carboxylic acids .

Biological Activity

Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 328.41 g/mol

- CAS Number : 2007931-01-1

1. Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| A549 (lung adenocarcinoma) | <10 |

| A375 (melanoma) | 5.7 |

| HUVEC (human umbilical vein endothelial cells) | 1.4 - 6.2 |

These results indicate that the compound can selectively inhibit the proliferation of cancer cells while having a lesser effect on normal cells, suggesting a potential therapeutic application in oncology .

2. Antimicrobial Properties

Research has also evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 - 1.0 |

| Escherichia coli | 4 - 8 |

| Mycobacterium abscessus | 4 - 8 |

The compound demonstrated promising activity against multidrug-resistant strains, indicating its potential as an antimicrobial agent in treating resistant infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it could trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : A study conducted on A549 and A375 cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations lower than those typically required for standard chemotherapeutics .

- Evaluation Against Bacterial Strains : In a comparative study involving various antimicrobial agents, this compound exhibited superior activity against resistant strains compared to traditional antibiotics like penicillin and vancomycin .

Q & A

Q. What are the key considerations for synthesizing methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate in laboratory settings?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with esterification or coupling reactions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., EDC/HOBt) are critical for activating carboxyl groups during ester formation .

- Temperature control : Reflux conditions (70–100°C) ensure complete conversion of intermediates, as seen in analogous biphenyl-ester syntheses .

Example Reaction Conditions Table:

| Step | Reactants | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Amino-1,1'-biphenyl-4-carboxylic acid + Methanol | MeOH | H₂SO₄ | Reflux (65°C) | ~70 |

| 2 | Intermediate + 2,2-Dimethyl-4-oxobutanoic acid | DMF | EDC/HOBt | RT → 80°C | ~55 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A combination of techniques is required:

- X-ray crystallography : Determines bond lengths and angles, confirming stereochemistry (e.g., biphenyl dihedral angles ~30–45°) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) validate substitution patterns .

- ¹³C NMR : Carbonyl signals (δ 170–210 ppm) confirm ester and ketone groups .

- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. What are the primary biological targets or pathways investigated for this compound?

Methodological Answer: The amino-biphenyl moiety suggests potential interactions with:

- Enzymes : Tyrosine kinase or cytochrome P450 isoforms, as seen in structurally similar compounds with electron-rich aromatic systems .

- Receptors : G-protein-coupled receptors (GPCRs), where the biphenyl group may mimic endogenous ligands .

- Cellular pathways : Apoptosis or oxidative stress pathways, inferred from analogs showing ROS modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between DMF/H₂SO₄ ratios and reflux duration .

- In-line monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

- Catalyst screening : Test alternatives like DMAP or Pd-based catalysts for coupling steps, which improved yields by 15–20% in analogous syntheses .

Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- Validation workflow :

- Re-run simulations : Ensure DFT methods (e.g., B3LYP/6-31G*) account for solvent effects and dispersion forces .

- Cross-validate spectra : Compare experimental NMR shifts with computed values using tools like ACD/Labs or MestReNova .

- Check for tautomerism or rotamers : Dynamic NMR or variable-temperature studies can resolve discrepancies caused by conformational flexibility .

Example Case:

A computed ¹H NMR shift of δ 7.1 for aromatic protons may mismatch experimental δ 7.4 due to π-stacking interactions not modeled in simulations .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replacing methyl with chloro groups) and assess biological activity .

- Molecular docking : Use AutoDock or Schrödinger to predict binding modes with targets like kinases or GPCRs .

- Pharmacophore mapping : Identify critical features (e.g., amino group position, ester flexibility) using tools like LigandScout .

SAR Insights from Evidence:

- Chlorine substitution at the biphenyl ring enhances enzyme inhibition (IC₅₀ reduced by 40% vs. methyl analogs) .

- Increasing ester chain length decreases cellular permeability, as shown in logP comparisons .

Data Contradiction Analysis

Scenario: Discrepancies in reported biological activity across studies.

Resolution Strategy:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls .

- Evaluate purity : HPLC-MS (>95% purity) ensures observed effects are compound-specific .

- Meta-analysis : Pool data from multiple studies to identify trends masked by experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.